(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride
Overview
Description
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Use in Sulfene Generation
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride has been utilized in the efficient generation of sulfene from sulfonic acids. This process is significant for producing various sulfene derivatives used in cycloaddition reactions, a key method in synthetic organic chemistry (Prajapati, Singh, Mahajan, & Sandhu, 1993).
2. Role in Polymer Synthesis
This compound is instrumental in synthesizing polymers that can switch from cationic to zwitterionic form. These polymers have applications in DNA condensation and releasing, and altering antibacterial activity, which is crucial in biotechnological and medical research (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
3. In Molecular Structure Analysis
The compound has been used in studies focusing on the molecular structure and spectral properties of quaternary ammonium derivatives. This research is pivotal for understanding the molecular interactions and properties of these compounds in various chemical applications (Kowalczyk, 2008).
4. Plant Growth Research
Research has been conducted on structurally related quaternary ammonium compounds, like (2-chloroethyl) trimethylammonium chloride, for their effects on plant growth. This study is significant for agricultural science, especially in understanding how these compounds influence the growth and development of plants (Tolbert, 1960).
5. Application in Ammonium Chloride Solutions
Studies have examined the properties of ammonium chloride solutions for various applications, including in fertilizers, metal solidification modeling, and electronics. These solutions' thermo-physical parameters are essential for diverse scientific and industrial applications (Stefan-Kharicha, Kharicha, Mogeritsch, Wu, & Ludwig, 2018).
6. Antimicrobial Properties
The compound has been researched for its role in imparting durable antimicrobial properties to various materials, such as cotton fabrics. This is particularly relevant in medical textiles and hygiene products, where antimicrobial characteristics are crucial (Son, Kim, Ravikumar, & Lee, 2006).
properties
IUPAC Name |
2-amino-2-phenylacetyl chloride;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVFCAFBYHYGEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5321-31-3 | |
Record name | Benzeneacetyl chloride, alpha-amino-, hydrochloride (1:1), (alphaS)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetyl chloride, .alpha.-amino-, hydrochloride (1:1), (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-chloro-2-oxo-1-phenylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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